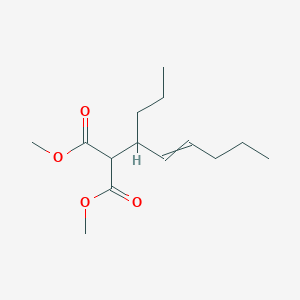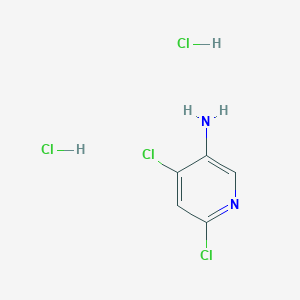
4,6-Dichloropyridin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloropyridin-3-amine dihydrochloride is an organic compound with the molecular formula C5H6Cl4N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and an amine group at the 3 position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyridin-3-amine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 4,6-dichloronicotinamide with bromine in the presence of sodium hydroxide and water in 1,4-dioxane at temperatures ranging from 0 to 25°C . Another method involves the use of sulfuric acid and dihydrogen peroxide in water at similar temperatures .
Industrial Production Methods: Industrial production of 4,6-Dichloropyridin-3-amine dihydrochloride often involves large-scale chlorination processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like potassium thiocyanate in dioxane.
Oxidation Reactions: The compound can be oxidized using agents like sulfuric acid and dihydrogen peroxide.
Common Reagents and Conditions:
Bromine and Sodium Hydroxide: Used for chlorination reactions in 1,4-dioxane.
Sulfuric Acid and Dihydrogen Peroxide: Used for oxidation reactions in water.
Major Products Formed:
Substitution Products: Such as thiocyanate derivatives when reacted with potassium thiocyanate.
Oxidation Products: Such as nitro derivatives when oxidized with sulfuric acid and dihydrogen peroxide.
Applications De Recherche Scientifique
4,6-Dichloropyridin-3-amine dihydrochloride is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 4,6-Dichloropyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the functional groups attached to the pyridine ring. These interactions can affect various biochemical pathways, making it a valuable tool in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
2,4-Dichloropyridine: Another chlorinated pyridine derivative with similar chemical properties.
3,5-Dichloropyridine: Differing in the position of chlorine atoms, affecting its reactivity and applications.
4,6-Dichloronicotinamide: A precursor in the synthesis of 4,6-Dichloropyridin-3-amine.
Uniqueness: 4,6-Dichloropyridin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in the synthesis of specialized pharmaceuticals and research chemicals .
Propriétés
Formule moléculaire |
C5H6Cl4N2 |
|---|---|
Poids moléculaire |
235.9 g/mol |
Nom IUPAC |
4,6-dichloropyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H4Cl2N2.2ClH/c6-3-1-5(7)9-2-4(3)8;;/h1-2H,8H2;2*1H |
Clé InChI |
PVOAAUGETUAVAF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Cl)N)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)
![3-Pyridinecarboxamide, 5-(1,3-benzodioxol-5-yl)-1,2-dihydro-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2-oxo-](/img/structure/B12599898.png)

![But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)](/img/structure/B12599910.png)
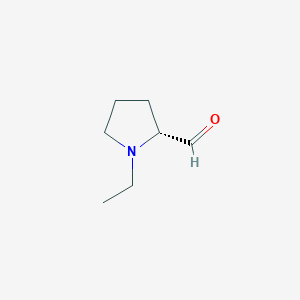
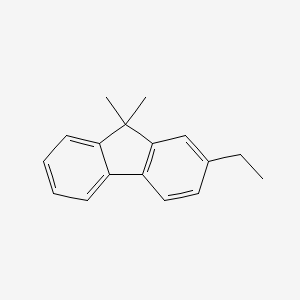
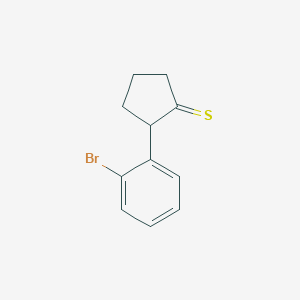


![Benzenamine, 2,4-dichloro-N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B12599962.png)

![2-{[5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12599977.png)
![[(1,3,5-Trimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12599983.png)
